S516
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
S516 is synthesized through a series of chemical reactions involving the modification of benzophenone analogs. The B ring of the benzophenone is replaced by a carbonyl group, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical reactors and purification techniques such as chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
S516 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially enhancing its antitumor properties.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of analogs with improved efficacy.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified chemical structures and potentially enhanced biological activities .
Scientific Research Applications
S516 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study tubulin polymerization and microtubule dynamics.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in various cell lines.
Medicine: Explored as a potential anticancer agent due to its ability to disrupt microtubule assembly and induce cell cycle arrest.
Industry: Utilized in the development of new anticancer drugs and therapeutic agents
Mechanism of Action
S516 exerts its effects by inhibiting tubulin polymerization, leading to the disruption of microtubule assembly. This results in cell cycle arrest at the G2/M phase and the formation of abnormal mitotic spindles. The compound also acts as a vascular disrupting agent, enhancing its antitumor activity by targeting tumor neovasculature .
Comparison with Similar Compounds
Similar Compounds
Valecobulin (CKD-516): The L-valine prodrug of S516, which also exhibits potent antitumor activity.
Docetaxel: A well-known tubulin polymerization inhibitor used in cancer therapy.
Paclitaxel: Another tubulin inhibitor with a similar mechanism of action
Uniqueness of this compound
This compound is unique due to its dual mechanism of action as both a tubulin polymerization inhibitor and a vascular disrupting agent. This dual functionality enhances its efficacy as an anticancer agent, making it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
[4-(2-amino-1,3-thiazol-4-yl)-2-(1,2,4-triazol-1-yl)phenyl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c1-28-17-7-13(8-18(29-2)20(17)30-3)19(27)14-5-4-12(15-9-31-21(22)25-15)6-16(14)26-11-23-10-24-26/h4-11H,1-3H3,(H2,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZSPKKXYGZDRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=C(C=C2)C3=CSC(=N3)N)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016543-77-3 |
Source
|
Record name | S-516 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RQB78ZFF4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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